molecular formula C11H13N3 B3207797 methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine CAS No. 1048983-27-2

methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine

Cat. No.: B3207797
CAS No.: 1048983-27-2
M. Wt: 187.24 g/mol
InChI Key: LMAVLCDHNFUPNX-UHFFFAOYSA-N
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Description

Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine is a compound that features an imidazole ring substituted with a phenyl group and a methylamine group Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the availability of starting materials, cost, and desired yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine is used as a building block in the synthesis of more complex molecules. Its imidazole ring is a versatile scaffold for the development of new chemical entities .

Biology

In biological research, imidazole derivatives are studied for their potential as enzyme inhibitors and receptor agonists/antagonists. They are also used in the study of protein-ligand interactions .

Medicine

Imidazole derivatives, including this compound, are investigated for their potential therapeutic applications. They have shown promise as antimicrobial, antifungal, and anticancer agents .

Industry

In the industrial sector, imidazole derivatives are used as corrosion inhibitors, catalysts, and in the production of polymers and resins .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Contains a fused benzene and imidazole ring.

    Histidine: An essential amino acid containing an imidazole ring.

    Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.

Uniqueness

Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its hydrophobicity and potential for π-π interactions, while the methylamine group increases its basicity and nucleophilicity .

Properties

IUPAC Name

N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-12-8-11-13-7-10(14-11)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAVLCDHNFUPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=C(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048983-27-2
Record name methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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